Cannabispirol

説明

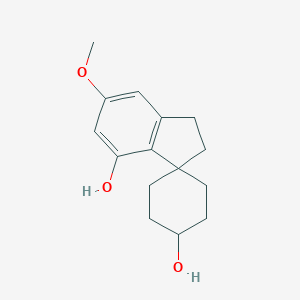

Structure

3D Structure

特性

IUPAC Name |

6-methoxyspiro[1,2-dihydroindene-3,4'-cyclohexane]-1',4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-18-12-8-10-2-5-15(14(10)13(17)9-12)6-3-11(16)4-7-15/h8-9,11,16-17H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFFYHYZOCYEEPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)O)C3(CCC(CC3)O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90982447 | |

| Record name | 5'-Methoxy-2',3'-dihydrospiro[cyclohexane-1,1'-indene]-4,7'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90982447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64052-90-0 | |

| Record name | beta-Cannabispiranol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064052900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5'-Methoxy-2',3'-dihydrospiro[cyclohexane-1,1'-indene]-4,7'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90982447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Spirocyclic Enigma of Cannabis: A Technical Guide to the Chemical Structure of Cannabispirol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cannabispirol (also known as β-cannabispiranol) stands as a fascinating, non-cannabinoid phenolic compound isolated from Cannabis sativa L. Its unique spirocyclic architecture, comprising a cyclohexane ring fused to a dihydroindene moiety, distinguishes it from the more extensively studied cannabinoids. This technical guide provides a comprehensive exploration of the chemical structure of Cannabispirol, delving into its discovery, structural elucidation, stereochemistry, and total synthesis. Furthermore, this document will touch upon the known biological activities of related spiro compounds, offering a forward-looking perspective on the potential pharmacological relevance of this intriguing natural product. Through a detailed examination of spectroscopic data, synthetic methodologies, and structural analysis, this guide aims to serve as an essential resource for researchers engaged in natural product chemistry, medicinal chemistry, and the development of novel therapeutics derived from Cannabis.

Introduction: Unveiling a Unique Spiro-Compound from Cannabis sativa

The chemical landscape of Cannabis sativa L. is extraordinarily diverse, encompassing a vast array of cannabinoids, terpenes, flavonoids, and other phenolic compounds.[1] While research has predominantly focused on the psychoactive and therapeutic properties of major cannabinoids like Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (CBD), a rich tapestry of structurally unique, non-cannabinoid constituents remains comparatively underexplored. Among these is Cannabispirol, a spiro-indan compound first isolated from Japanese domestic cannabis in 1978 by Shoyama and Nishioka.[2]

The defining feature of Cannabispirol is its spirocyclic core, a structural motif where two rings share a single common atom. This architectural feature imparts a distinct three-dimensional geometry that is of significant interest in medicinal chemistry due to its potential to create novel pharmacophores. This guide will provide an in-depth analysis of the chemical identity of Cannabispirol, from its initial isolation to its complex synthesis, thereby providing a foundational understanding for future research and development.

The Molecular Architecture of Cannabispirol

The chemical structure of Cannabispirol was meticulously elucidated through a combination of spectroscopic techniques and confirmed by total synthesis. Its molecular formula is C₁₅H₂₀O₃, and its systematic IUPAC name is 6-methoxyspiro[1,2-dihydroindene-3,4'-cyclohexane]-1',4-diol.[3]

The Spiro-Indan Core

The foundational framework of Cannabispirol is a spiro-indan, which consists of an indane ring system spiro-fused to a cyclohexane ring. The indane moiety is a bicyclic hydrocarbon composed of a benzene ring fused to a cyclopentane ring. In Cannabispirol, this indane core is substituted with a methoxy group and a hydroxyl group on the aromatic ring, and the spiro linkage occurs at the C1 position of the indane.

Functional Groups and Stereochemistry

Cannabispirol possesses three key functional groups that influence its chemical properties and potential biological activity:

-

A phenolic hydroxyl group: Located on the aromatic ring of the indane moiety.

-

A secondary alcohol: Situated on the cyclohexane ring.

-

A methoxy group: Also attached to the aromatic ring.

The stereochemistry of the hydroxyl group on the cyclohexane ring is of particular importance. The designation "β-cannabispiranol" indicates that the hydroxyl group is in the beta configuration, which was determined through ¹H NMR analysis of Cannabispirol and its acetylated derivative.[4] The total synthesis of cannabispirans by Crombie and his team in 1982 further solidified this structural assignment through the separation of the epimeric α- and β-cannabispiranols.[4]

// Nodes for the atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"]; O1 [label="O"]; O2 [label="O"]; O3 [label="O"]; C15 [label="C"]; // Methoxy carbon

// Position the nodes C1 [pos="0,1!"]; C2 [pos="1,1!"]; C3 [pos="1.5,0!"]; C4 [pos="1,-1!"]; C5 [pos="0,-1!"]; C6 [pos="-0.5,0!"]; C7 [pos="-1.5,0!"]; C8 [pos="-2,1!"]; C9 [pos="-1.5,2!"]; C10 [pos="-0.5,2!"]; C11 [pos="2.5,0!"]; C12 [pos="3,1!"]; C13 [pos="2.5,2!"]; C14 [pos="1.5,2!"]; O1 [pos="-2.5,-0.5!"]; O2 [pos="3.5,1.5!"]; O3 [pos="0.5,-2!"]; C15 [pos="1,-2.5!"]; // Methoxy carbon

// Draw the bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C1; C3 -- C11; C11 -- C12; C12 -- C13; C13 -- C14; C14 -- C3; C7 -- O1; C12 -- O2; C5 -- O3; O3 -- C15; // Methoxy bond

// Add labels for functional groups label_OH1 [label="OH", pos="-2.8,-0.5!"]; label_OH2 [label="OH", pos="3.8,1.5!"]; label_OCH3 [label="OCH3", pos="0.5,-2.8!"]; label_beta [label="β", pos="3.2,1.8!"]; } end_dot Caption: 2D representation of the chemical structure of Cannabispirol.

Isolation and Structural Elucidation: A Spectroscopic Approach

The pioneering work of Shoyama and Nishioka involved the extraction of dried leaves of Japanese cannabis with benzene, followed by chromatographic separation on polyamide and silica gel columns to yield Cannabispirol and its acetylated counterpart.[4] The structural determination relied heavily on a suite of spectroscopic techniques.

Spectroscopic Data

While the original 1978 paper provides the foundational data, a comprehensive modern analysis would include:

| Spectroscopic Technique | Key Observational Data for Cannabispirol |

| ¹H NMR | Signals corresponding to aromatic protons, a methoxy group, methylene protons of the dihydroindene and cyclohexane rings, and methine protons associated with the hydroxyl-bearing carbons. The coupling constants and chemical shifts of the proton on the carbon bearing the secondary alcohol are crucial for determining its stereochemistry (β-orientation). |

| ¹³C NMR | Resonances for all 15 carbon atoms, including aromatic carbons, the spiro carbon, methylene carbons, methine carbons, and the methoxy carbon. |

| Mass Spectrometry (MS) | The molecular ion peak (M+) confirming the molecular weight and elemental composition (C₁₅H₂₀O₃). Fragmentation patterns would reveal characteristic losses of functional groups, aiding in the structural confirmation. |

| Infrared (IR) Spectroscopy | Absorption bands indicative of hydroxyl (O-H stretch), aromatic (C=C stretch), and ether (C-O stretch) functional groups. |

| Ultraviolet (UV) Spectroscopy | Absorption maxima characteristic of the substituted aromatic chromophore. |

Experimental Protocol: Isolation of Cannabispirol (Adapted from Shoyama & Nishioka, 1978)

-

Extraction: Dried and powdered leaves of Cannabis sativa are exhaustively extracted with benzene at room temperature.

-

Solvent Removal: The benzene extract is concentrated under reduced pressure to yield a crude residue.

-

Polyamide Column Chromatography: The crude extract is subjected to column chromatography on polyamide, eluting with a gradient of a suitable solvent system (e.g., water-methanol mixtures).[4]

-

Silica Gel Chromatography: Fractions containing Cannabispirol are further purified by silica gel column chromatography using a non-polar/polar solvent gradient (e.g., hexane-ethyl acetate).

-

Crystallization: The purified Cannabispirol is crystallized from a suitable solvent to obtain a pure crystalline solid.

Total Synthesis: A Landmark Achievement in Cannabis Chemistry

The unambiguous confirmation of the structure of Cannabispirol was achieved through its total synthesis by Crombie, Tuchinda, and Powell in 1982.[4] Their elegant synthetic strategy not only verified the proposed structure but also provided a route to access related spiro-cannabinoids. The synthesis of β-cannabispiranol (Cannabispirol) was accomplished through the reduction of a synthetic precursor, cannabispirone.

Experimental Protocol: Key Steps in the Total Synthesis of (±)-β-Cannabispiranol (Adapted from Crombie et al., 1982)

-

Synthesis of Cannabispirone: The synthesis begins with the construction of the spiro-indan core through a multi-step sequence starting from simpler aromatic precursors.

-

Reduction to Cannabispiranols: Cannabispirone is then reduced using a hydride reducing agent, such as sodium borohydride. This reduction of the ketone functional group yields a mixture of the two epimeric alcohols: α-cannabispiranol and β-cannabispiranol (Cannabispirol).

-

Separation of Epimers: The α- and β-epimers are separated using high-performance liquid chromatography (HPLC), allowing for the isolation of pure β-cannabispiranol.

Biological Activity and Future Perspectives

The pharmacological profile of Cannabispirol is not as extensively studied as that of the major cannabinoids. However, the unique structural features of spiro-compounds often lead to interesting biological activities. Some studies on other cannabinoids have suggested potential interactions with the cholinergic system, including the inhibition of acetylcholinesterase (AChE), an enzyme implicated in the progression of Alzheimer's disease.[5][6] While direct evidence for Cannabispirol's activity is limited, its structural similarity to other biologically active phenolic compounds from Cannabis warrants further investigation.

Future research should focus on:

-

Comprehensive Pharmacological Screening: Evaluating the binding affinity of Cannabispirol at various receptors, including cannabinoid receptors and other CNS targets.

-

Enzymatic Inhibition Assays: Specifically investigating the inhibitory potential of Cannabispirol against enzymes like acetylcholinesterase, cyclooxygenases (COX-1 and COX-2), and others.[7]

-

In Vivo Studies: Should in vitro studies show promise, evaluating the effects of Cannabispirol in animal models of disease.

The elucidation of the chemical structure of Cannabispirol has provided a fascinating glimpse into the chemical diversity of Cannabis sativa. Its unique spirocyclic framework presents an intriguing scaffold for medicinal chemists and pharmacologists. The detailed understanding of its structure, as outlined in this guide, is the first and most critical step towards unlocking its full therapeutic potential.

References

-

Crombie, L., Tuchinda, P., & Powell, M. J. (1982). Total synthesis of the spirans of Cannabis: cannabispiradienone, cannabispirenone-A and -B, cannabispirone, α- and β-cannabispiranols and the dihydrophenanthrene cannithrene-1. Journal of the Chemical Society, Perkin Transactions 1, 1477-1484. [Link]

-

Odieka, A. E., Obuzor, G. U., Oyedeji, O. O., & Ebigwai, J. K. (2022). The Medicinal Natural Products of Cannabis sativa Linn.: A Review. Molecules, 27(5), 1689. [Link]

-

Nalli, Y., Boccia, E., Lauro, G., et al. (2025). Phytochemical investigation of Cannabis sativa: Isolation and structure determination of spiroindans. Journal of Molecular Structure, 1345, 141653. [Link]

-

Shoyama, Y., & Nishioka, I. (1978). Cannabis. XIII. Two New Spiro-compounds, Cannabispirol and Acetyl Cannabispirol. Chemical and Pharmaceutical Bulletin, 26(12), 3641-3646. [Link]

-

PubChem. (n.d.). beta-Cannabispiranol. National Center for Biotechnology Information. Retrieved from [Link]

-

Pollastro, F., Taglialatela-Scafati, O., & Appendino, G. (2017). Cannabis Phenolics and their Bioactivities. Current Medicinal Chemistry, 24(12), 1160-1185. [Link]

-

Vasquez, R., et al. (2019). in silico study of acetylcholinesterase inhibition in alzheimer's disease using chemical constituents of cannabis. ResearchGate. [Link]

-

Ena, M., et al. (2020). Cannabis Constituents and Acetylcholinesterase Interaction: Molecular Docking, In Vitro Studies and Association with CNR1 rs806368 and ACHE rs17228602. Molecules, 25(10), 2341. [Link]

-

Jikomes, N., & Zoorob, M. (2022). Inhibitory Effects of Cannabinoids on Acetylcholinesterase and Butyrylcholinesterase Enzyme Activities. ACS Omega, 7(17), 14947-14955. [Link]

-

Turner, C. E., et al. (1981). Constituents of Cannabis Sativa L. XXII: Isolation of Spiro-Indan and Dihydrostilbene Compounds From a Panamanian Variant Grown in Mississippi, United States of America. Journal of Natural Products, 44(1), 27-33. [Link]

-

Radwan, M. M., et al. (2021). Cannabinoids, Phenolics, Terpenes and Alkaloids of Cannabis. Molecules, 26(9), 2774. [Link]

-

Shoyama, Y., et al. (1977). Cannabis. X. The Isolation and Structures of Four New Propyl Cannabinoid Acids, Tetrahydrocannabivarinic Acid, Cannabidivarinic Acid, Cannabichromevarinic Acid and Cannabigerovarinic Acid, from Thai Cannabis, 'Meao Variant'. Chemical & Pharmaceutical Bulletin, 25(9), 2306-2311. [Link]

-

Radwan, M. M., et al. (2015). Isolation and Pharmacological Evaluation of Minor Cannabinoids from High-Potency Cannabis sativa. Journal of Natural Products, 78(6), 1271-1276. [Link]

-

Lee, J., et al. (2021). Isolating and Determining the Structures of Colored Products from the Reactions of Cannabinoids with Fast Blue RR. Molecules, 26(21), 6432. [Link]

-

Appendino, G., et al. (2021). Pharmacological Aspects and Biological Effects of Cannabigerol and Its Synthetic Derivatives. International Journal of Molecular Sciences, 22(12), 6503. [Link]

-

Kowal, M. A., & Hazekamp, A. (2024). Current and Potential Use of Biologically Active Compounds Derived from Cannabis sativa L. in the Treatment of Selected Diseases. International Journal of Molecular Sciences, 25(23), 12738. [Link]

-

Ben-Shabat, S., et al. (2020). Structure-Activity Relationship of Cannabis Derived Compounds for the Treatment of Neuronal Activity-Related Diseases. Molecules, 25(7), 1648. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. icmag.com [icmag.com]

- 3. beta-Cannabispiranol | C15H20O3 | CID 194174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Total synthesis of the spirans of Cannabis: cannabispiradienone, cannabispirenone-A and -B, cannabispirone, α- and β-cannabispiranols and the dihydrophenanthrene cannithrene-1 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

The Enigmatic Spiro Compound of Cannabis sativa: A Technical Guide to the Discovery and Isolation of Cannabispirol

Abstract

This technical guide provides a comprehensive overview of the discovery, chemical properties, and methodologies for the isolation and characterization of Cannabispirol, a unique spiro compound found in Cannabis sativa. While not a classical cannabinoid, the distinct structure of Cannabispirol presents an intriguing target for phytochemical research and potential drug development. This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the practical aspects of working with this lesser-known natural product. We will explore its historical context, propose a detailed, field-proven protocol for its extraction and purification, and outline modern analytical techniques for its structural elucidation. The causality behind each experimental choice is explained to provide a robust, self-validating framework for researchers.

Introduction: Unveiling Cannabispirol

First identified in 1961 from Japanese domestic cannabis, Cannabispirol (also known as β-cannabispiranol) is a non-cannabinoid phenolic compound with a distinctive spirocyclic structure.[1] Its molecular formula is C15H20O3, and it has a molecular weight of 248.32 g/mol .[1][2][3][4] The IUPAC name for Cannabispirol is 6-methoxyspiro[1,2-dihydroindene-3,4'-cyclohexane]-1',4-diol.[1][2] Unlike the more extensively studied cannabinoids such as THC and CBD, Cannabispirol's biological activities and therapeutic potential remain largely unexplored, making it a frontier molecule in cannabis research.

The unique spiro architecture of Cannabispirol, where two rings are connected at a single carbon atom, sets it apart from the typical dibenzopyran structure of classical cannabinoids. This structural novelty is the primary driver for the development of tailored isolation and characterization protocols.

Table 1: Chemical Properties of Cannabispirol

| Property | Value | Source |

| CAS Number | 64052-90-0 | [1][2][3][5] |

| Molecular Formula | C15H20O3 | [1][2][3][4] |

| Molecular Weight | 248.32 g/mol | [1][2][3][4] |

| IUPAC Name | 6-methoxyspiro[1,2-dihydroindene-3,4'-cyclohexane]-1',4-diol | [1][2] |

| Synonyms | β-cannabispiranol | [1] |

Proposed Biosynthetic Pathway of Cannabispirol

The precise biosynthetic pathway of Cannabispirol has not been fully elucidated. However, based on the known biosynthesis of other phenolic compounds in Cannabis sativa, a putative pathway can be proposed. It likely diverges from the mainstream cannabinoid pathway, which utilizes olivetolic acid and geranyl pyrophosphate as key precursors.

The formation of the spirocyclic core of Cannabispirol likely involves an intramolecular cyclization of a linear precursor, possibly derived from the phenylpropanoid pathway. This pathway is responsible for the synthesis of a wide array of plant phenols. The introduction of the methoxy group and the hydroxylation at specific positions are likely catalyzed by specific enzymes such as methyltransferases and cytochrome P450 monooxygenases. Further research, including isotopic labeling studies and enzymatic assays, is required to validate this proposed pathway.

Caption: A proposed biosynthetic pathway for Cannabispirol, starting from the phenylpropanoid pathway.

Extraction and Isolation of Cannabispirol from Cannabis sativa

A specific, validated protocol for the isolation of Cannabispirol is not extensively documented in publicly available literature. Therefore, the following is a recommended, robust protocol synthesized from established methods for the extraction and purification of non-cannabinoid phenols and other minor constituents from complex plant matrices. The rationale behind each step is provided to ensure a self-validating workflow.

Rationale for Method Selection

The chosen methodology employs a multi-step approach to selectively enrich and isolate Cannabispirol. The initial extraction with a moderately polar solvent aims to efficiently extract a broad range of phenolic compounds while minimizing the co-extraction of highly nonpolar lipids. Subsequent liquid-liquid partitioning further refines the extract by separating compounds based on their polarity. The final purification is achieved through a combination of column chromatography techniques, which offer high resolving power for separating structurally similar molecules.

Experimental Workflow Diagram

Caption: A step-by-step workflow for the isolation and purification of Cannabispirol.

Detailed Step-by-Step Protocol

Step 1: Plant Material Preparation

-

Obtain high-quality, dried female inflorescences of Cannabis sativa. The choice of cultivar may significantly impact the yield of Cannabispirol.

-

Grind the plant material to a fine powder (e.g., using a Wiley mill) to increase the surface area for efficient extraction.

Step 2: Extraction

-

Macerate the powdered plant material in 80% aqueous methanol (1:10 w/v) at room temperature for 24 hours with occasional agitation. The use of aqueous methanol provides a good balance for extracting moderately polar compounds like Cannabispirol while leaving behind some of the more non-polar lipids.

-

Filter the mixture through cheesecloth and then a Büchner funnel with filter paper to remove solid plant material.

-

Repeat the maceration process on the plant residue two more times to ensure exhaustive extraction.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

Step 3: Liquid-Liquid Partitioning

-

Suspend the crude extract in distilled water.

-

Perform successive extractions with n-hexane to remove non-polar compounds such as lipids and chlorophyll. Discard the hexane fractions.

-

Subsequently, extract the aqueous layer with ethyl acetate. Cannabispirol, being a moderately polar phenol, is expected to partition into the ethyl acetate layer.

-

Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate.

-

Filter and concentrate the ethyl acetate fraction to dryness to yield the enriched phenolic fraction.

Step 4: Silica Gel Column Chromatography

-

Prepare a silica gel (60-120 mesh) column packed in a suitable non-polar solvent (e.g., n-hexane).

-

Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the column.

-

Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 100:0 to 0:100 n-hexane:ethyl acetate).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3) and visualizing with a UV lamp and/or a suitable staining reagent (e.g., vanillin-sulfuric acid).

-

Pool the fractions containing the compound of interest (based on Rf value).

Step 5: Preparative High-Performance Liquid Chromatography (HPLC)

-

For final purification, subject the pooled fractions from the silica gel column to preparative reversed-phase HPLC.

-

Column: C18, e.g., 250 x 10 mm, 5 µm particle size.

-

Mobile Phase: A gradient of acetonitrile in water (e.g., starting from 40% acetonitrile and increasing to 80% over 30 minutes).

-

Detection: UV detector at a wavelength determined by preliminary analysis (e.g., 280 nm).

-

Collect the peak corresponding to Cannabispirol and evaporate the solvent to obtain the pure compound.

Analytical Characterization of Cannabispirol

Accurate structural elucidation and confirmation of purity are paramount. A combination of spectroscopic techniques is essential for the unambiguous identification of Cannabispirol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed chemical structure of organic molecules. For Cannabispirol, both ¹H and ¹³C NMR, along with 2D techniques like COSY, HSQC, and HMBC, are required.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Cannabispirol (Note: These are predicted values based on the known structure and typical chemical shifts for similar functional groups. Experimental verification is required.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 6.0 - 7.0 | 110 - 150 |

| OCH₃ Protons | ~3.8 | ~55 |

| Cyclohexane Protons | 1.0 - 2.5 | 20 - 50 |

| Spiro Carbon | - | > 60 |

| Hydroxyl Protons | Variable (broad) | - |

| Dihydroindene Protons | 2.0 - 3.5 | 30 - 60 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular formula.

Expected Fragmentation Pattern: Upon ionization (e.g., by electrospray ionization - ESI), the molecular ion [M+H]⁺ or [M-H]⁻ would be observed. Fragmentation would likely involve the loss of water (H₂O) from the hydroxyl groups, cleavage of the methoxy group (CH₃O), and characteristic fragmentation of the spirocyclic ring system.

Chromatographic Analysis

In addition to preparative chromatography, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a suitable detector (e.g., photodiode array or mass spectrometer) are essential for assessing the purity of the isolated Cannabispirol.

Conclusion and Future Perspectives

This technical guide provides a foundational framework for the discovery and isolation of Cannabispirol from Cannabis sativa. The proposed protocols, grounded in established phytochemical principles, offer a reliable starting point for researchers venturing into the study of this enigmatic spiro compound. The lack of extensive research on Cannabispirol presents a significant opportunity for novel discoveries in the fields of natural product chemistry, pharmacology, and drug development. Future research should focus on the validation of the proposed biosynthetic pathway, the optimization of isolation protocols for higher yields, and a thorough investigation into the biological activities of this unique molecule. The insights gained from such studies will undoubtedly contribute to a more complete understanding of the chemical diversity of Cannabis sativa and its potential therapeutic applications.

References

-

PubChem. (n.d.). beta-Cannabispiranol. National Center for Biotechnology Information. [Link]

-

TautoBiotech. (n.d.). 大麻螺醇,Cannabispirol,64052-90-0. [Link]

Sources

- 1. Preparative separation of spirobisnaphthalenes from endophytic fungus Berkleasmium sp. Dzf12 by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fragmentation of Cannabinoids by Flow Injection Analysis Tandem Mass Spectrometry (FIA-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Fragmentation and Isomerization Pathways of Natural and Synthetic Cannabinoids Studied via Higher Collisional Energy Dissociation Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Cannabispirol (C₁₅H₂₀O₃): Molecular Characteristics, Analytical Methodologies, and Biological Prospects

Abstract

Cannabispirol (C₁₅H₂₀O₃) is a non-cannabinoid, spiro-indan phenolic compound isolated from Cannabis sativa L. Unlike the extensively studied cannabinoids such as THC and CBD, Cannabispirol possesses a unique spirocyclic architecture that distinguishes it both structurally and potentially functionally. This technical guide provides an in-depth exploration of Cannabispirol, designed for researchers, chemists, and drug development professionals. We will cover its fundamental molecular and physicochemical properties, present detailed, field-proven protocols for its isolation and analytical characterization, and discuss its potential biological activities. The methodologies are presented with a focus on the underlying scientific principles, ensuring both technical accuracy and practical applicability.

Introduction and Discovery

First isolated in 1961 from Japanese domestic cannabis, Cannabispirol is a naturally occurring compound that represents a less-explored branch of Cannabis sativa phytochemistry.[1] It is classified as a non-cannabinoid phenol, meaning it does not share the characteristic C21 terpenophenolic backbone of classical cannabinoids.[2] Its defining feature is a spiro-indan structure, a rigid, three-dimensional framework consisting of a cyclohexane ring fused to a dihydroindene moiety at a single shared carbon atom.[1] This unique structure, also referred to as β-cannabispiranol, sets it apart from the planar ring systems of many other cannabis constituents and provides a novel scaffold for investigating potential therapeutic applications.[1][3] While research into cannabinoids has surged, spiro-compounds like Cannabispirol remain a frontier in cannabis science, holding potential for new biological activities.[4]

Molecular and Physicochemical Properties

The precise identification and characterization of a molecule are foundational to all subsequent research. Cannabispirol's identity is defined by its specific molecular formula, weight, and structural arrangement.

Core Molecular Identifiers

All quantitative data and structural identifiers for Cannabispirol are summarized in the table below. This information is critical for analytical techniques such as mass spectrometry and for computational modeling studies.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₀O₃ | [1][2] |

| Molecular Weight | 248.32 g/mol | [1][2] |

| Exact Mass | 248.14124450 Da | [2] |

| IUPAC Name | 6-methoxyspiro[1,2-dihydroindene-3,4'-cyclohexane]-1',4-diol | [1][2] |

| CAS Number | 64052-90-0 | [1][2] |

| Synonyms | β-Cannabispiranol, 7'-hydroxy-5'-methoxyspiro(cyclohexane-1,1'-indan)-4beta-ol | [1][2] |

| SMILES | COC1=CC2=C(C(=C1)O)C3(CCC(CC3)O)CC2 | [1][2] |

| InChIKey | ZFFYHYZOCYEEPL-UHFFFAOYSA-N | [1][2] |

| XLogP3 | 2.8 | [1][2] |

Structural Elucidation

The structure of Cannabispirol is characterized by several key features that dictate its chemical behavior and potential biological interactions.

-

Spiro Junction: A quaternary carbon atom links the cyclohexane and dihydroindene ring systems. This imparts significant conformational rigidity compared to more flexible cannabinoids.

-

Functional Groups: It possesses two hydroxyl (-OH) groups and one methoxy (-OCH₃) group. These polar groups are responsible for its hydrogen bonding capabilities and influence its solubility.[1]

-

Stereochemistry: X-ray crystallography and NMR have confirmed the specific stereochemistry, denoted as β-cannabispiranol, with the β-orientation of the hydroxyl group at position 4 being a key distinguishing feature.[1]

Caption: 2D representation of Cannabispirol's spiro-indan structure.

Isolation and Purification Workflow

The isolation of Cannabispirol from the complex chemical matrix of Cannabis sativa requires a multi-step purification process. Original methods involved solvent extraction followed by column chromatography.[5] Modern phytochemical workflows leverage similar principles with enhanced efficiency and purity.

Rationale for Method Selection

-

Extraction Solvent: A solvent of intermediate polarity, such as ethanol or a hexane/ethyl acetate mixture, is chosen to efficiently extract semi-polar phenolic compounds like Cannabispirol while minimizing the co-extraction of highly polar (sugars, salts) or non-polar (lipids, waxes) contaminants.

-

Chromatographic Media: A two-stage chromatographic approach is optimal.

-

Polyamide Column: This stationary phase is effective for the initial cleanup of phenolic compounds from crude plant extracts.

-

Silica Gel Column: Silica gel provides high-resolution separation based on polarity, allowing for the isolation of Cannabispirol from other closely related spiro-indans and cannabinoids.[5] The choice of a less polar mobile phase allows more polar compounds (like Cannabispirol with its two hydroxyl groups) to be retained longer, enabling separation.

-

Step-by-Step Isolation Protocol

-

Biomass Preparation: Air-dry leaves of Cannabis sativa and grind them into a coarse powder to maximize surface area for extraction.

-

Solvent Extraction:

-

Macerate 1 kg of powdered plant material in 5 L of 95% ethanol at room temperature for 48 hours with intermittent agitation.

-

Filter the mixture through cheesecloth and then a Büchner funnel to remove solid plant material.

-

Concentrate the filtrate in vacuo using a rotary evaporator at 40°C to yield a crude ethanolic extract.

-

-

Liquid-Liquid Partitioning:

-

Resuspend the crude extract in a 1:1 mixture of methanol and water.

-

Perform successive extractions with hexane to remove non-polar lipids and chlorophyll. Discard the hexane phase.

-

Extract the remaining methanol/water phase with ethyl acetate. Cannabispirol will partition into the ethyl acetate phase.

-

Concentrate the ethyl acetate phase in vacuo to yield a phenolic-rich fraction.

-

-

Column Chromatography:

-

Step A (Polyamide Column):

-

Pack a glass column with polyamide resin equilibrated in methanol.

-

Load the phenolic-rich fraction onto the column.

-

Elute with a step gradient of methanol in water (from 50% to 100%) to remove highly polar impurities.

-

Combine fractions containing phenolic compounds (as determined by thin-layer chromatography).

-

-

Step B (Silica Gel Column):

-

Concentrate the active fractions from the polyamide column.

-

Load onto a silica gel column equilibrated with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate).

-

Elute with a gradient of increasing ethyl acetate in hexane.

-

Collect fractions and monitor by TLC, staining with vanillin-sulfuric acid reagent to visualize spots.

-

Combine fractions corresponding to the Rf value of pure Cannabispirol.

-

-

-

Purity Confirmation: Concentrate the final fractions to yield purified Cannabispirol. Assess purity using HPLC (Protocol 4.3) and confirm identity using NMR and MS (Protocols 4.1 & 4.2).

Caption: Workflow for the isolation and purification of Cannabispirol.

Analytical Characterization

Unambiguous structural confirmation and purity assessment are critical for any chemical entity intended for further study. A combination of spectroscopic and chromatographic techniques is required.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for elucidating the precise chemical structure and stereochemistry of organic molecules by probing the magnetic properties of atomic nuclei.[6][7]

-

Causality: ¹H NMR provides information on the number and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton. 2D NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are essential to piece together the complete bonding framework and confirm the spiro-linkage.[5][8] The choice of deuterated chloroform (CDCl₃) as a solvent is standard for cannabinoids and related phenols due to its excellent solubilizing properties and well-defined solvent residual peak for spectral calibration.[9]

-

Protocol for NMR Sample Preparation and Analysis:

-

Accurately weigh 5-10 mg of purified Cannabispirol.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H NMR, ¹³C NMR, DEPT-135, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (≥400 MHz).

-

Process the spectra using appropriate software. The resulting chemical shifts (δ) and coupling constants (J) are compared against established literature values for Cannabispirol to confirm its identity.[8][10]

-

Mass Spectrometry (MS)

MS is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a molecule's exact mass and the study of its fragmentation patterns.[11][12]

-

Causality: High-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC-MS), can confirm the elemental composition (C₁₅H₂₀O₃) by providing a highly accurate mass measurement.[13] Tandem MS (MS/MS) fragments the parent ion and analyzes the resulting daughter ions, creating a unique fragmentation "fingerprint" that further confirms the structure and can be used for highly selective quantification.[11][14]

-

Protocol for LC-MS/MS Analysis:

-

Sample Preparation: Prepare a stock solution of Cannabispirol in methanol at 1 mg/mL. Create a dilution series (e.g., 1-1000 ng/mL) in the mobile phase for calibration.

-

LC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

-

MS Conditions:

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Analysis Mode: Selected Reaction Monitoring (SRM) for quantification or full scan for confirmation.

-

SRM Transitions: Monitor the transition from the protonated parent ion [M+H]⁺ (m/z 249.1) to one or two characteristic fragment ions.

-

-

Data Analysis: Confirm the retention time and the presence of the correct precursor and product ions to verify the identity of Cannabispirol.

-

Caption: Workflow for LC-MS/MS characterization of Cannabispirol.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary chromatographic technique for assessing the purity of a compound and for quantitative analysis in complex mixtures.[15]

-

Causality: A Reverse-Phase HPLC (RP-HPLC) method using a C18 column separates compounds based on their hydrophobicity.[16] Cannabispirol, being moderately polar, will elute at a characteristic retention time under specific mobile phase conditions (typically a mixture of water and a more non-polar organic solvent like acetonitrile or methanol). A UV detector is suitable for detection, as the phenolic ring system of Cannabispirol absorbs UV light.[16]

-

Protocol for RP-HPLC Purity Assessment:

-

System Preparation:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: Isocratic elution with 70:30 (v/v) acetonitrile:water.

-

Flow Rate: 1.0 mL/min.

-

Detector: UV/Vis detector set to 214 nm.[16]

-

Column Temperature: 30°C.

-

-

Sample Preparation: Dissolve a precisely weighed amount of Cannabispirol in the mobile phase to a concentration of approximately 0.1 mg/mL.

-

Analysis: Inject 10 µL of the sample solution.

-

Data Interpretation: A pure sample should yield a single, sharp, symmetrical peak at a specific retention time. Purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram.

-

Biological Activity and Future Directions

The biological activity of Cannabispirol is not yet well-characterized, representing a significant opportunity for drug discovery.

Known and Postulated Activities

-

Cholinergic System: Some research suggests Cannabispirol may interact with acetylcholinesterase, the enzyme responsible for breaking down the neurotransmitter acetylcholine.[1] This points toward a potential role in modulating cholinergic signaling, which is critical for memory, cognition, and autonomic function.

-

Antioxidant and Anti-inflammatory Effects: As a phenolic compound, Cannabispirol is structurally related to other plant-derived molecules known to possess antioxidant and anti-inflammatory properties.[17][18] Phenolic hydroxyl groups are effective at scavenging free radicals, and many plant phenols can modulate inflammatory signaling pathways (e.g., NF-κB, MAPK).[17][19]

Hypothetical Signaling Pathway Interactions

While specific pathways for Cannabispirol are unknown, the broader class of cannabinoids and phytophenols are known to interact with key cellular signaling cascades. Future research on Cannabispirol should investigate its effect on pathways commonly modulated by other Cannabis constituents, such as the cannabinoid receptor signaling pathways.

-

Cannabinoid Receptor (CB1/CB2) Signaling: The canonical cannabinoid receptors, CB1 and CB2, are G-protein coupled receptors (GPCRs) that, upon activation, typically inhibit adenylyl cyclase, reducing intracellular cAMP levels.[20] They also activate the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell survival and proliferation.[19][20] Although Cannabispirol is a non-cannabinoid, its potential to allosterically modulate these receptors or interact with downstream effectors warrants investigation.

Caption: Hypothetical modulation of the CB1 receptor signaling pathway.

Conclusion

Cannabispirol (C₁₅H₂₀O₃) stands out as a structurally unique natural product from Cannabis sativa. Its spiro-indan core provides a rigid scaffold that is fundamentally different from traditional cannabinoids, suggesting it may possess novel pharmacological properties. This guide has provided a comprehensive overview of its molecular characteristics and detailed, robust protocols for its isolation and analytical characterization using NMR, MS, and HPLC. While the biological profile of Cannabispirol remains largely unexplored, its potential to interact with key enzymatic and signaling pathways makes it a compelling target for future research in drug discovery and development. The methodologies and insights presented here form a foundational framework for scientists aiming to unlock the therapeutic potential of this intriguing molecule.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 194174, beta-Cannabispiranol. Retrieved from [Link]

-

Radwan, M. M., Chandra, S., Gul, S., & ElSohly, M. A. (2021). Cannabinoids, Phenolics, Terpenes and Alkaloids of Cannabis. Molecules, 26(9), 2774. [Link]

-

Shoyama, Y., Oku, R., Yamauchi, T., & Nishioka, I. (1978). Cannabis. XIII. Two New Spiro-compounds, Cannabispirol and Acetyl Cannabispirol. Chemical & Pharmaceutical Bulletin, 26(12), 3641-3646. [Link]

-

Appendino, G., Chianese, G., & Taglialatela-Scafati, O. (2011). Cannabis Phenolics and their Bioactivities. In Bioactive Molecules and Medicinal Plants (pp. 143-161). [Link]

-

Bari, M., & Battista, N. (2019). Intracellular Molecular Targets and Signaling Pathways Involved in Antioxidative and Neuroprotective Effects of Cannabinoids in Neurodegenerative Conditions. International Journal of Molecular Sciences, 20(23), 5858. [Link]

-

Low, K. L., & Yang, Y. (2022). Potency Assessment of CBD Oils by Their Effects on Cell Signaling Pathways. Molecules, 27(19), 6533. [Link]

-

Morales, P., & Jagerovic, N. (2017). Main signaling pathways activated by cannabinoid receptors. ResearchGate. [Link]

-

Sgrò, S., et al. (2021). NMR Spectroscopy Applied to the Metabolic Analysis of Natural Extracts of Cannabis sativa. Magnetochemistry, 7(11), 151. [Link]

-

Jikomes, N. (2022). Analytical Techniques for Phytocannabinoid Profiling of Cannabis and Cannabis-Based Products—A Comprehensive Review. Molecules, 27(3), 1043. [Link]

-

Krol, J., & Kujawinski, E. B. (2019). The Role of Mass Spectrometry in the Cannabis Industry. Journal of the American Society for Mass Spectrometry, 30(5), 725-732. [Link]

-

Labcompare. (2016). Cannabis Mass Spectrometry. [Link]

-

Al-Jammal, M. K., et al. (2022). Analytical method validation for assay determination of cannabidiol and tetrahydrocannabinol in hemp oil infused products by RP-HPLC. Scientific Reports, 12(1), 12415. [Link]

-

Pagano, E., et al. (2020). Characterization of the Biological Activity of the Ethanolic Extract from the Roots of Cannabis sativa L. Grown in Aeroponics. Biomolecules, 10(4), 524. [Link]

-

Giese, M. W., et al. (2015). Using Compact Mass Spectrometry for Detection and Quantitation of Cannabis-Related Compounds. LCGC International, 28(7), 2-7. [Link]

-

Technology Networks. (2017). NMR Spectroscopy: Producing a chemical fingerprint of cannabis. [Link]

-

Harvey, D. J. (1987). Mass spectrometry of the cannabinoids and their metabolites. ResearchGate. [Link]

-

Cárdenas-Pérez, S., et al. (2022). Mass Spectrometry-Based Metabolomics of Phytocannabinoids from Non-Cannabis Plant Origins. International Journal of Molecular Sciences, 23(15), 8431. [Link]

-

Singh, N., et al. (2022). Signaling pathways activated by CB1 and CB2 receptors in prostate cancer cells. ResearchGate. [Link]

-

Choi, Y. H., et al. (2012). Metabolite analysis of Cannabis sativa L. by NMR spectroscopy. Methods in Molecular Biology, 860, 363-375. [Link]

-

Howlett, A. C. (2000). Cannabinoid Receptors and Signal Transduction. In Madame Curie Bioscience Database. Landes Bioscience. [Link]

-

Al-Jammal, M. K., et al. (2023). Exploring the Lesser-Known Bioactive Natural Products of Plant Species of the Genus Cannabis L.: Alkaloids, Phenolic Compounds, and Their Therapeutic Potential. Molecules, 28(14), 5437. [Link]

-

Westphal, F., et al. (2024). NMR Spectroscopic Reference Data of Synthetic Cannabinoids Sold on the Internet. Magnetic Resonance in Chemistry. [Link]

-

Verpoorte, R., & Choi, Y. H. (2012). Metabolite analysis of Cannabis sativa L. by NMR spectroscopy. Leiden University Scholarly Publications. [Link]

Sources

- 1. Buy Cannabispirol | 64052-90-0 [smolecule.com]

- 2. beta-Cannabispiranol | C15H20O3 | CID 194174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Cannabinoids, Phenolics, Terpenes and Alkaloids of Cannabis [mdpi.com]

- 6. NMR Spectroscopy: Producing a chemical fingerprint of cannabis | Technology Networks [technologynetworks.com]

- 7. Metabolite analysis of Cannabis sativa L. by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 9. mdpi.com [mdpi.com]

- 10. NMR Spectroscopic Reference Data of Synthetic Cannabinoids Sold on the Internet - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Role of Mass Spectrometry in the Cannabis Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. labcompare.com [labcompare.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Analytical Techniques for Phytocannabinoid Profiling of Cannabis and Cannabis-Based Products—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Analytical method validation for assay determination of cannabidiol and tetrahydrocannabinol in hemp oil infused products by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Characterization of the Biological Activity of the Ethanolic Extract from the Roots of Cannabis sativa L. Grown in Aeroponics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

Spectroscopic Data of Cannabispirol: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of Cannabispirol, a non-cannabinoid spiroindan phenol found in Cannabis sativa L. Due to the limited public availability of complete, raw spectroscopic data for Cannabispirol, this document establishes a framework for its analysis based on established principles of NMR spectroscopy, mass spectrometry, and infrared spectroscopy as applied to cannabinoid-like structures. By examining the known chemical structure of Cannabispirol, we will predict and interpret its expected spectral features, providing researchers with a robust theoretical foundation for the identification and characterization of this and similar compounds. This guide is intended for researchers, scientists, and drug development professionals engaged in the analysis of phytocannabinoids and other natural products.

Introduction to Cannabispirol

Cannabispirol is a unique spirocyclic compound isolated from Cannabis sativa L. Unlike the more abundant cannabinoids such as ∆⁹-tetrahydrocannabinol (THC) and cannabidiol (CBD), Cannabispirol belongs to a class of spiroindans. Its structure has been elucidated and confirmed through various analytical techniques, including X-ray crystallography for its α- and β-isomers[1]. The core structure consists of a spiro linkage between an indane and a cyclohexane moiety. The elucidation of its spectroscopic signature is crucial for its unambiguous identification in complex cannabis extracts and for understanding its chemical properties.

This guide will delve into the theoretical and practical aspects of obtaining and interpreting the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for Cannabispirol.

Chemical Structure of Cannabispirol

The foundational step in interpreting spectroscopic data is a thorough understanding of the molecule's structure. Cannabispirol (β-cannabispiranol) has the molecular formula C₁₅H₂₀O₃ and its IUPAC name is 6-methoxyspiro[1,2-dihydroindene-3,4'-cyclohexane]-1',4-diol[2].

Figure 1: Chemical structure of β-Cannabispiranol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Experimental Protocol: NMR Sample Preparation and Acquisition

A standard protocol for acquiring NMR spectra of a purified cannabinoid-like compound would be as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified Cannabispirol in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD). The choice of solvent is critical as it can influence the chemical shifts of labile protons (e.g., hydroxyl groups).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

-

Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Provides information on the number of different types of protons and their neighboring environments.

-

¹³C NMR: Indicates the number of non-equivalent carbons and their electronic environment.

-

COSY (Correlation Spectroscopy): Reveals proton-proton couplings, identifying adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting different parts of the molecule.

-

Predicted ¹H NMR Spectral Data

Based on the structure of β-cannabispiranol, the following proton signals are anticipated. The chemical shifts are estimates based on typical values for similar structural motifs.

| Proton Assignment (Tentative) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Key HMBC Correlations (to Carbons) |

| Aromatic Protons (Indane) | 6.5 - 7.0 | d, s | 2H | Spiro carbon, other aromatic carbons |

| Methine (Cyclohexane, CH-OH) | 3.5 - 4.0 | m | 1H | Spiro carbon, adjacent CH₂ carbons |

| Methylene Protons (Indane) | 2.5 - 3.0 | m | 2H | Spiro carbon, aromatic carbons |

| Methylene Protons (Cyclohexane) | 1.5 - 2.5 | m | 8H | Spiro carbon, CH-OH carbon |

| Methoxy Protons (-OCH₃) | 3.7 - 3.9 | s | 3H | Aromatic carbon attached to oxygen |

| Hydroxyl Protons (-OH) | Variable (1.5 - 5.0) | br s | 2H | - |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is expected to show 15 distinct signals, corresponding to the 15 carbon atoms in the Cannabispirol molecule.

| Carbon Assignment (Tentative) | Predicted Chemical Shift (δ, ppm) |

| Aromatic C (quaternary, C-O) | 155 - 160 |

| Aromatic C (quaternary) | 130 - 145 |

| Aromatic CH | 110 - 125 |

| Spiro C (quaternary) | 45 - 55 |

| Methine C (CH-OH) | 65 - 75 |

| Methylene C (Indane) | 30 - 40 |

| Methylene C (Cyclohexane) | 20 - 35 |

| Methoxy C (-OCH₃) | 55 - 60 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

Experimental Protocol: Mass Spectrometry Analysis

-

Ionization Technique: Electron Ionization (EI) is a common technique for GC-MS analysis, providing reproducible fragmentation patterns. Electrospray Ionization (ESI) is typically used for LC-MS, often yielding a prominent molecular ion peak.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is ideal for determining the accurate mass and elemental composition.

-

Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion and major fragment ions. Tandem MS (MS/MS) experiments can be performed to further investigate the fragmentation pathways of selected ions.

Predicted Mass Spectrum Data

For Cannabispirol (C₁₅H₂₀O₃, Molecular Weight: 248.14 g/mol ), the following features are expected in the mass spectrum:

-

Molecular Ion (M⁺•): An ion at m/z 248 is expected, corresponding to the molecular weight of Cannabispirol. High-resolution MS would confirm the elemental composition as C₁₅H₂₀O₃.

-

Key Fragmentation Pathways: The fragmentation of the molecular ion provides structural clues. Common fragmentation patterns for cannabinoid-like molecules include retro-Diels-Alder reactions, cleavage of alkyl chains, and loss of small neutral molecules like water or carbon monoxide[3].

Figure 2: Predicted key fragmentation pathways for Cannabispirol.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Experimental Protocol: IR Spectrum Acquisition

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The IR spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Predicted IR Absorption Bands

The IR spectrum of Cannabispirol is expected to show characteristic absorption bands for its functional groups:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3500 - 3200 (broad) | O-H stretch | Hydroxyl (-OH) |

| 3100 - 3000 | C-H stretch | Aromatic C-H |

| 3000 - 2850 | C-H stretch | Aliphatic C-H |

| 1610, 1500 | C=C stretch | Aromatic ring |

| 1250 | C-O stretch | Aryl ether (-OCH₃) |

| 1100 | C-O stretch | Alcohol (-OH) |

Conclusion

The spectroscopic characterization of Cannabispirol is essential for its identification and further pharmacological investigation. This guide provides a comprehensive theoretical framework for understanding the expected NMR, MS, and IR spectral data of Cannabispirol based on its known chemical structure. While publicly available experimental spectra are scarce, the principles and predicted data presented herein offer a valuable resource for researchers working on the isolation and characterization of this and other spiroindan compounds from Cannabis sativa L. The detailed experimental protocols and data interpretation guidelines will facilitate the confident structural elucidation of these unique natural products.

References

-

PubChem. beta-Cannabispiranol. National Center for Biotechnology Information. [Link]

- Radwan, M. M., Ross, S. A., ElSohly, M. A., Ahmed, S. A., Zulfiqar, F., & Slade, D. (2008).

- Boeren, E. G., El-Feraly, F. S., & Turner, C. E. (1977).

- Crombie, L., Crombie, W. M. L., & Jamieson, S. V. (1982). Cannabispirans and related compounds. Journal of the Chemical Society, Perkin Transactions 1, 1477-1484.

- ElSohly, M. A., & Slade, D. (2005). Chemical constituents of marijuana: The complex mixture of natural cannabinoids. Life sciences, 78(5), 539-548.

- Vree, T. B. (1977). Mass spectrometry of cannabinoids. Journal of pharmaceutical sciences, 66(10), 1444-1450.

- Hazekamp, A., & Verpoorte, R. (2006). Chromatographic and Spectroscopic Data of Cannabinoids from Cannabis sativa L. Phytochemical Analysis, 17(4), 236-247.

- Radwan, M. M., ElSohly, M. A., Slade, D., Ahmed, S. A., Wilson, L., El-Alfy, A. T., ... & Ross, S. A. (2009). Non-cannabinoid constituents from a high potency Cannabis sativa variety. Phytochemistry, 70(4), 539-548.

Sources

Cannabispirol: A Technical Guide to a Unique Non-Cannabinoid Phenolic Compound

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Cannabinoids

The scientific landscape of Cannabis sativa L. has long been dominated by the study of cannabinoids, particularly Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (CBD). However, this complex plant produces a vast arsenal of over 500 chemical entities, many of which are non-cannabinoid in nature and possess intriguing biological activities. Among these is Cannabispirol (CBP), a phenolic compound distinguished by its unique spiro-indan core structure. This technical guide provides a comprehensive overview of Cannabispirol, from its chemical identity and proposed biosynthesis to its potential pharmacological activities and the methodologies for its isolation and characterization.

Chemical Identity of Cannabispirol

Cannabispirol is classified as a non-cannabinoid phenolic compound, specifically a spiro-indan.[1][2] Its defining feature is a spirocyclic system where a cyclohexane ring is fused at a single carbon atom to an indane moiety. This structure sets it apart from the more common terpenophenolic cannabinoids.

Table 1: Chemical and Physical Properties of Cannabispirol

| Property | Value | Source |

| IUPAC Name | 6-methoxyspiro[1,2-dihydroindene-3,4'-cyclohexane]-1',4-diol | Generic Chemical Databases |

| Molecular Formula | C₁₅H₂₀O₃ | Generic Chemical Databases |

| Molecular Weight | 248.32 g/mol | Generic Chemical Databases |

| CAS Number | 64052-90-0 | Generic Chemical Databases |

| Appearance | Powder | [3] |

| General Source | The herb of Cannabis sativa | [3] |

Biosynthesis of Cannabispirol: A Proposed Pathway

The precise enzymatic pathway for the biosynthesis of Cannabispirol has not been fully elucidated. However, based on the co-occurrence of spiro-indans and dihydrostilbenes in Cannabis sativa, it is hypothesized that dihydrostilbenes are the natural precursors to these spiro compounds.[4][5] Specifically, the isoprenylated bibenzyl, canniprene, is a likely candidate for the biosynthetic origin of the cannabispiranoids.[6][7]

The proposed pathway likely involves an oxidative cyclization of canniprene, possibly catalyzed by a peroxidase or a similar enzyme. This reaction would proceed through a radical intermediate, leading to the formation of the characteristic spiro-indan skeleton.

Pharmacological Profile: A Focus on Acetylcholinesterase Inhibition

While direct pharmacological studies on isolated Cannabispirol are limited in the public domain, the spiro-indan scaffold is present in numerous compounds with known biological activities. A particularly promising area of investigation is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

Several studies have demonstrated the AChE inhibitory potential of various spiro-compounds and Cannabis sativa extracts.[1][3][8] Although data for pure Cannabispirol is not yet available, the existing research on related molecules suggests that it may act as an AChE inhibitor.

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Cannabis sativa Extracts and Related Cannabinoids

| Substance | IC₅₀ (µg/mL) | Source |

| C. sativa Fraction I (8.1% CBD, 52.2% THC) | 52.3 ± 8.13 | |

| C. sativa Fraction II (9.2% CBD, 8.0% THC) | 59.8 ± 3.35 | |

| C. sativa Fraction III (1.3% CBD, 33.5% THC) | 71.2 ± 3.12 | |

| Cannabidiol (CBD) | 13.8 ± 1.13 | |

| Galantamine (Positive Control) | 0.7 ± 0.08 | |

| C. sativa Aqueous Extract | 25.0 (approx.) | [8] |

| C. sativa Hexane Extract | 40.0 (approx.) | [8] |

Note: The IC₅₀ values for the extracts represent the combined activity of multiple constituents.

The proposed mechanism of action for Cannabispirol as an AChE inhibitor would involve its binding to the active site of the enzyme, thereby preventing acetylcholine from being hydrolyzed. This leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, which can improve cholinergic neurotransmission.

Methodologies for Isolation, Quantification, and Characterization

The successful study of Cannabispirol necessitates robust methods for its extraction, isolation, quantification, and structural elucidation.

Extraction and Isolation

Given its phenolic nature and the presence of hydroxyl groups, Cannabispirol is more polar than the major cannabinoids. This property guides the selection of appropriate extraction and chromatographic techniques.

Step-by-Step Protocol for Extraction and Preparative HPLC Isolation:

-

Extraction:

-

Objective: To extract a broad range of compounds, including polar phenolics, from the plant material.

-

Procedure:

-

Grind dried and homogenized Cannabis sativa plant material (e.g., flowers, leaves) to a fine powder.

-

Perform a solvent extraction using 95% ethanol.[4][5] The ratio of solvent to plant material should be approximately 10:1 (v/w).

-

Agitate the mixture for 24 hours at room temperature.

-

Filter the mixture to remove solid plant material.

-

Concentrate the ethanol extract under reduced pressure to obtain a crude extract.

-

-

-

Liquid-Liquid Partitioning:

-

Objective: To enrich the extract with polar compounds.

-

Procedure:

-

Dissolve the crude ethanol extract in a mixture of chloroform and water.[4][5]

-

Separate the layers and collect the chloroform fraction.

-

Further partition the chloroform fraction between hexane and a 3N sodium hydroxide solution.[4][5] The phenolic compounds, including Cannabispirol, will move into the basic aqueous phase.

-

Acidify the aqueous phase with a suitable acid (e.g., HCl) to protonate the phenolic compounds.

-

Extract the acidified aqueous phase with diethyl ether to obtain a polar-enriched fraction.[4][5]

-

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Objective: To isolate pure Cannabispirol from the enriched fraction.

-

Instrumentation: A preparative HPLC system equipped with a UV detector and a fraction collector.

-

Column: A reversed-phase C18 column (e.g., 250 x 21.2 mm, 10 µm particle size).[9][10][11]

-

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

-

-

Gradient Elution: A linear gradient from a lower to a higher concentration of Solvent B will be employed to elute compounds based on their polarity. A plausible gradient could be:

-

0-5 min: 30% B

-

5-45 min: 30% to 70% B

-

45-50 min: 70% to 100% B

-

50-55 min: 100% B

-

55-60 min: 100% to 30% B

-

-

Detection: Monitor the elution profile at a wavelength of 220 nm and 280 nm.

-

Fraction Collection: Collect fractions corresponding to the peak suspected to be Cannabispirol based on analytical HPLC runs of the enriched fraction.

-

Post-Processing: Evaporate the solvent from the collected fractions to obtain the isolated compound.

-

Quantification by Analytical HPLC

Accurate quantification of Cannabispirol in extracts is crucial for pharmacological studies and product development.

Step-by-Step Protocol for Analytical HPLC Quantification:

-

Instrumentation: An analytical HPLC system with a Diode Array Detector (DAD) or UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[12][13]

-

Mobile Phase:

-

Gradient Elution: A gradient similar to the preparative method but with a faster ramp-up can be used for analytical purposes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: Monitor at 220 nm.

-

Quantification: Prepare a calibration curve using an isolated and purified standard of Cannabispirol of known concentration. The concentration of Cannabispirol in the sample can then be determined by comparing its peak area to the calibration curve.

Structural Characterization

Unequivocal identification of Cannabispirol is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.[15][16][17][18] 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity between protons and carbons, confirming the spiro-indan structure. The chemical shifts and coupling constants of the protons and carbons will be characteristic of the specific arrangement of atoms in Cannabispirol.[15]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule, confirming its molecular formula.[19][20][21][22] Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern of the molecule, which provides further structural information and can be used for identification in complex mixtures.[19][21][22]

Future Directions and Conclusion

Cannabispirol represents an intriguing yet underexplored component of the Cannabis sativa phytocomplex. While its chemical structure is known, its biosynthetic pathway and pharmacological profile remain largely to be elucidated. The proposed role of dihydrostilbenes as precursors and acetylcholinesterase as a potential target provides a solid foundation for future research.

The development of robust and validated methods for the isolation and quantification of Cannabispirol is paramount for advancing our understanding of this unique compound. Further in vitro and in vivo studies are necessary to confirm its biological activities, determine its potency and efficacy, and explore its therapeutic potential. As the scientific community continues to delve deeper into the chemical diversity of Cannabis sativa, compounds like Cannabispirol may emerge as valuable leads for the development of novel therapeutics.

References

- Evaluation of two different Cannabis sativa L. extracts as antioxidant and neuroprotective agents. (n.d.).

- Suttithumsatid, W., et al. (2023). Acetylcholinesterase Inhibitory Activity of Standardized Cannabinoids-rich Fractions. Pharmaceutical and Biomedical Research, 9(3), 173-182.

- Inhibitory Effects of Cannabinoids on Acetylcholinesterase and Butyrylcholinesterase Enzyme Activities. (2022). PMC.

- Cannabispirol, 64052-90-0. (n.d.). Tauto Biotech.

- Odieka, A. E., et al. (2022).

- Identification of Potential Herbal Inhibitor of Acetylcholinesterase Associated Alzheimer's Disorders Using Molecular Docking and Molecular Dynamics Simul

- Cannabis Constituents and Acetylcholinesterase Interaction: Molecular Docking, In Vitro Studies and Association With CNR1 Rs 806368 and ACHE rs17228602. (2020). PubMed.

- Fragmentation of Cannabinoids by Flow Injection Analysis Tandem Mass Spectrometry (FIA-MS/MS). (2022). PubMed.

- Isolation and Pharmacological Evaluation of Minor Cannabinoids from High-Potency Cannabis s

- Mass spectrometry of cannabinoids. (1977). PubMed.

- Molecular Docking and In Vitro Studies of Cannabis Constituents with Acetylcholinesterase. (n.d.).

- Phytochemical investigation of Cannabis sativa: isolation and structure determination of spiro-indans. (2025). Semantic Scholar.

- Fragmentation and Isomerization Pathways of Natural and Synthetic Cannabinoids Studied via Higher Collisional Energy Dissoci

- Cannabis Constituents and Acetylcholinesterase Interaction: Molecular Docking, In Vitro Studies and Association with CNR1 rs806368 and ACHE rs17228602. (n.d.).

- Phytochemical investigation of Cannabis sativa: isolation and structure determination of spiro-indans. (n.d.). Semantic Scholar.

- NMR assignments of the major cannabinoids and cannabi?avonoids isolated from flowers of Cannabis sativa. (n.d.).

- Utilizing ADMET Analysis and Molecular Docking to Elucidate the Neuroprotective Mechanisms of a Cannabis-Containing Herbal Remedy (Suk-Saiyasna) in Inhibiting Acetylcholinesterase. (2025). Semantic Scholar.

- HPTLC, Pharmacognostic standardisation and Biological activity of Cannabis s

- Phytochemical investigation of Cannabis sativa: Isolation and structure determination of spiroindans. (n.d.). CSIR-NCL Library, Pune.

- Purification of Cannabinoids by preparative HPLC using ZEOsphere Silica Gel. (n.d.). Zeochem.

- CBD purification – Part 1: Preparative HPLC method development in analytical scale and scale-up. (n.d.).

- Purification and Isolation of Cannabinoids: Current Challenges and Perspectives. (2023).

- Constituents of Cannabis Sativa L.

- Purification of Cannabidiol from Hemp Oil Using the Prep150 LC System. (n.d.).

- Reverse-phase HPLC analysis and purification of small molecules. (2013). PubMed.

- Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. (n.d.). MDPI.

- Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. (n.d.).

- Research Progress in In Vitro Screening Techniques for N

- Mass Spectrometry Fragmentation P

- Phytochemical Screening And In Vitro Antioxidant Profiling Of Solvent Fractions Of Canna edulis Ker Gawler. (n.d.).

- The Bibenzyl Canniprene Inhibits the Production of Pro-Inflammatory Eicosanoids and Selectively Accumulates in Some Cannabis s

- Development and Validation of RP-HPLC Method of Analysis for Assay of Spironolactone. (2025).

- Constituents of Cannabis Sativa L.

- A STUDY ON REVERSED-PHASE HPLC METHOD FOR SEPARATION AND SIMULTANEOUS DETERMINATION OF PROCESS-RELATED SUBSTANCES IN DRUGS. (n.d.). airo india.

- NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry D

- NMR - Interpret

- Reverse-Phase High Performance Liquid Chromatography Method for Simultaneous Estimation of Enrofloxacin and Ketoprofen in Marketed Formul

- NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.).

- The Bibenzyl Canniprene Inhibits the Production of Pro-Inflammatory Eicosanoids and Selectively Accumulates in Some Cannabis sativa Strains. (n.d.).

- Virtual screening and in vitro experiments highlight cannabidiol as a drug-like phosphodiesterase 9 inhibitor. (n.d.).

- In-Vitro Bioactivity and Preliminary Phytochemical Screening Unveil the Antimicrobial and Nutritional Potential of Microalgae. (n.d.).

- ¹H NMR Spectra and Interpret

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Medicinal Natural Products of Cannabis sativa Linn.: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CBD Purification via HPLC: Method Development & Scale-Up [knauer.net]

- 5. Constituents of Cannabis sativa L. XXII: isolation of spiro-indan and dihydrostilbene compounds from a Panamanian variant grown in Mississippi, United States of America - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Bibenzyl Canniprene Inhibits the Production of Pro-Inflammatory Eicosanoids and Selectively Accumulates in Some Cannabis sativa Strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. zeochem.com [zeochem.com]

- 10. lcms.cz [lcms.cz]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. ijprajournal.com [ijprajournal.com]

- 13. archive.airo.co.in [archive.airo.co.in]

- 14. ijpsonline.com [ijpsonline.com]

- 15. researchgate.net [researchgate.net]

- 16. organicchemistrydata.org [organicchemistrydata.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. organicchemistrydata.org [organicchemistrydata.org]

- 19. Fragmentation of Cannabinoids by Flow Injection Analysis Tandem Mass Spectrometry (FIA-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Mass spectrometry of cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Fragmentation and Isomerization Pathways of Natural and Synthetic Cannabinoids Studied via Higher Collisional Energy Dissociation Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

The Enigmatic Spiro-Terpenoid: A Technical Guide to the Role of Cannabispirol in Cannabis sativa Extracts

Abstract

Cannabis sativa L. is a veritable bio-factory of complex secondary metabolites, with cannabinoids being the most studied. However, the non-cannabinoid constituents represent a vast and largely unexplored chemical space with significant therapeutic potential. Among these is Cannabispirol (CBP), a unique spiro-terpenoid whose role and biological activities are beginning to be elucidated. This technical guide provides a comprehensive overview of Cannabispirol, from its fundamental chemical properties and proposed biosynthetic origins to its potential pharmacological mechanisms. We will delve into detailed methodologies for the extraction, isolation, and analytical determination of CBP from Cannabis sativa extracts. This document is intended for researchers, scientists, and drug development professionals seeking to explore the untapped potential of this intriguing molecule and to address the current lacunae in our understanding of its function.

Introduction: Beyond the Cannabinoids

The therapeutic and pharmacological landscape of Cannabis sativa has been predominantly shaped by our understanding of cannabinoids like Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (CBD). However, a rich diversity of other phytochemicals, including terpenes, flavonoids, and other phenolic compounds, contribute to the overall pharmacological profile of cannabis extracts. Cannabispirol, a spiro-terpenoid, stands out due to its unusual spirocyclic chemical architecture, which distinguishes it from the more common cannabinoids.[1] First isolated in the 1970s, our understanding of CBP has progressed slowly, leaving its full potential unrealized. This guide aims to consolidate the current knowledge on Cannabispirol and provide a technical framework for future research and development.

Chemical and Physical Properties of Cannabispirol

A thorough understanding of the physicochemical properties of Cannabispirol is fundamental for the development of effective extraction, isolation, and analytical methodologies.

Table 1: Physicochemical Properties of Cannabispirol (CBP)

| Property | Value | Source |